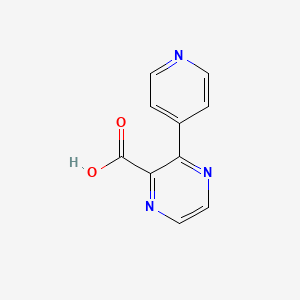

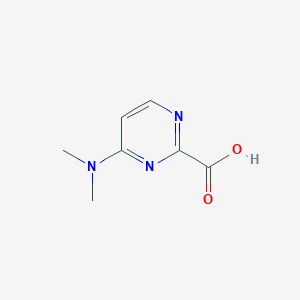

4-(Dimethylamino)pyrimidine-2-carboxylic acid

Overview

Description

4-(Dimethylamino)pyridine (DMAP) is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It’s a white solid that is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . It’s a useful building block for the synthesis of a wide range of organic compounds and can be used as a catalyst in various reactions.Molecular Structure Analysis

The chemical formula of DMAP is (CH3)2NC5H4N . The InChI code for a similar compound, 2-(dimethylamino)pyrimidine-4-carboxylic acid, is 1S/C7H9N3O2/c1-10(2)7-8-4-3-5(9-7)6(11)12/h3-4H,1-2H3,(H,11,12) .Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water .Scientific Research Applications

Catalytic Applications in Organic Synthesis

4-(Dimethylamino)pyrimidine-2-carboxylic acid and its derivatives play a crucial role in catalytic applications for the synthesis of complex organic compounds. For instance, hybrid catalysts, involving organocatalysts, metal catalysts, and nanocatalysts, have shown significant efficiency in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds have been synthesized through one-pot multicomponent reactions using a variety of hybrid catalysts, highlighting the versatility of pyrimidine derivatives in facilitating complex organic transformations (Parmar, Vala, & Patel, 2023).

Anticancer Applications

Pyrimidine derivatives have been extensively studied for their anticancer potential. A significant number of patents published on pyrimidine-based anticancer agents indicate that these compounds exhibit potent cell-killing effects through various mechanisms, highlighting their potential as future drug candidates. This research underscores the importance of pyrimidine scaffolds in the development of new therapeutic agents for cancer treatment (Kaur et al., 2014).

Anti-inflammatory and Pharmacological Applications

Pyrimidine derivatives are known for their anti-inflammatory properties. Recent developments in the synthesis of pyrimidine derivatives have shown potent anti-inflammatory effects attributed to their inhibitory response against various inflammatory mediators. This opens new avenues for the development of pyrimidine-based anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Optoelectronic Materials

Pyrimidine and quinazoline derivatives are being explored for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, exhibit significant potential for the creation of novel optoelectronic materials. Research in this area has focused on developing materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors, highlighting the versatility of pyrimidine derivatives in advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

Properties

IUPAC Name |

4-(dimethylamino)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)5-3-4-8-6(9-5)7(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRMMVWVIGHCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)